5-Amino-1-propyl-1,2-dihydropyridin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

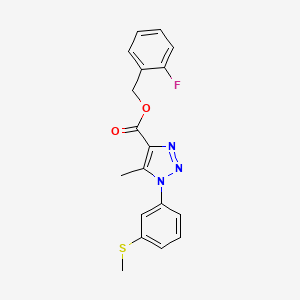

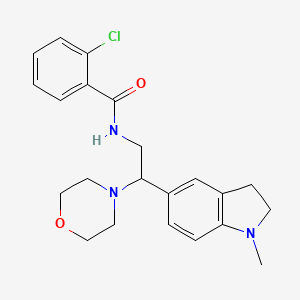

5-Amino-1-propyl-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C8H12N2O . It is used in various fields of research .

Molecular Structure Analysis

The molecular structure of 5-Amino-1-propyl-1,2-dihydropyridin-2-one is represented by the InChI code: 1S/C8H12N2O/c1-2-5-10-6-7(9)3-4-8(10)11/h3-4,6H,2,5,9H2,1H3 . This compound has a molecular weight of 152.2 .Applications De Recherche Scientifique

Alpha1a Adrenoceptor Antagonism

5-Amino-1-propyl-1,2-dihydropyridin-2-one derivatives have been studied for their potential as alpha1a adrenoceptor antagonists. For example, specific dihydropyridine derivatives showed good binding affinity and selectivity for the alpha1a adrenoceptor, effectively inhibiting phenylephrine-induced contraction of the human prostate (Wong et al., 1998).

Synthesis of Dihydropyridine Derivatives

The synthesis of 1,4-dihydropyridine derivatives, which include 5-amino-1-propyl-1,2-dihydropyridin-2-one, has been widely explored. For example, a study detailed the synthesis of a dihydropyridine scaffold for potential downstream derivatization, demonstrating its versatility in organic synthesis (Borgarelli et al., 2022).

Antihypertensive Effects

Certain 2-amino-1,4-dihydropyridine derivatives, closely related to 5-amino-1-propyl-1,2-dihydropyridin-2-one, have shown promising antihypertensive effects. These compounds were evaluated for their effectiveness in spontaneously hypertensive rats, with some displaying prolonged antihypertensive action (Kobayashi et al., 1995).

Applications in Photolysis Studies

1,2-Dihydropyridine compounds, which include variants of 5-amino-1-propyl-1,2-dihydropyridin-2-one, have been used in photolysis studies. Such studies have implications for understanding the breaking of cross-links in insoluble fibrous proteins like elastin (Guay & Lamy, 1978).

Catalyzed Synthesis for Multisubstituted Derivatives

5-Amino-1-propyl-1,2-dihydropyridin-2-one derivatives have been synthesized using catalyzed multicomponent reactions. This method provides easy access to diverse multisubstituted polyfunctional 1,4-dihydropyridines, which have significant implications in medicinal chemistry (Jiang et al., 2009).

Neuroprotection and Antioxidant Properties

The compound has been studied for its potential neuroprotective and antioxidant properties. For instance, novel dihydropyridine analogs, related to 5-amino-1-propyl-1,2-dihydropyridin-2-one, have been synthesized and evaluated for these activities, showing promising results in anti-cancer studies (Saddala & Pradeepkiran, 2019).

Propriétés

IUPAC Name |

5-amino-1-propylpyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-5-10-6-7(9)3-4-8(10)11/h3-4,6H,2,5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILIXEARZBBUON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=CC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-propyl-1,2-dihydropyridin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-(4-methylphenyl)ethenyl]thiophene](/img/structure/B2395782.png)

![2-Amino-6-benzyl-4-(4-ethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2395785.png)

![N-[2-(2-ethoxyethoxy)-6-nitrophenyl]methanesulfonamide](/img/structure/B2395786.png)

![1-(Azepan-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2395790.png)

![3-benzyl-6-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2395797.png)

![3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2395798.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2395799.png)

![Methyl 4-{[(3-fluoroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate](/img/structure/B2395802.png)